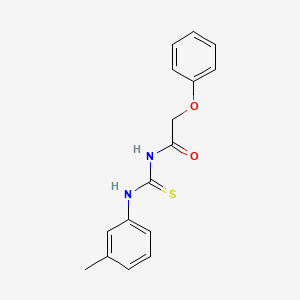

2-phenoxy-N-(m-tolylcarbamothioyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-phenoxy-N-(m-tolylcarbamothioyl)acetamide is a compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenoxy group, a tolyl group, and a carbamothioyl group, which contribute to its unique chemical properties and biological activities.

Métodos De Preparación

The synthesis of 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide typically involves the reaction of phenoxyacetic acid with m-tolyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or chromatography .

Análisis De Reacciones Químicas

2-phenoxy-N-(m-tolylcarbamothioyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy or tolyl groups, leading to the formation of various derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.

Mecanismo De Acción

The mechanism of action of 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme PARP-1, leading to the induction of apoptosis in cancer cells. This inhibition disrupts the repair of DNA damage, ultimately resulting in cell death. The compound’s ability to induce apoptosis through both intrinsic and extrinsic pathways highlights its potential as an anti-cancer agent .

Comparación Con Compuestos Similares

2-phenoxy-N-(m-tolylcarbamothioyl)acetamide can be compared with other phenoxyacetamide derivatives, such as:

2-phenoxyacetamide: Known for its inhibitory activity against monoamine oxidases, making it a potential candidate for antidepressant drugs.

2-(4-methoxyphenoxy)acetamide:

2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide: A potent inhibitor of both monoamine oxidase A and B, showing promise in the treatment of various neurological conditions.

Actividad Biológica

2-Phenoxy-N-(m-tolylcarbamothioyl)acetamide is a compound classified within the phenoxyacetamides, known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic uses.

Chemical Structure and Properties

The molecular structure of this compound consists of a phenoxy group, a tolyl group, and a carbamothioyl moiety. This unique configuration contributes to its biological activities, particularly its interaction with specific enzymes and signaling pathways.

Structural Formula

The primary target of this compound is the NOTUM enzyme , which plays a crucial role in the Wnt signaling pathway. The compound inhibits NOTUM activity, thereby restoring Wnt signaling, which is vital for various cellular processes including proliferation and differentiation.

Biochemical Pathways Affected

- Wnt Signaling Pathway : Restoration of this pathway is significant for developmental processes and cellular communication.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of PARP-1, a key player in DNA repair.

Anticancer Properties

Research has shown that this compound exhibits potent anticancer activity against liver cancer cells (HepG2). The compound induces cell death through apoptosis, as evidenced by increased caspase activation and mitochondrial membrane depolarization.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 15.3 | Apoptosis via PARP-1 inhibition |

| MCF-7 | 12.8 | Mitochondrial depolarization |

Enzyme Inhibition

The compound has also been noted for its inhibitory effects on various enzymes:

- Caspases : Induction of apoptosis in cancer cells.

- NOTUM : Restoration of Wnt signaling through enzyme inhibition.

Case Studies

-

Study on HepG2 Cells : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability, with an IC50 value indicating strong cytotoxicity.

- Findings : The compound was shown to activate apoptotic pathways, leading to cell death.

- Mechanistic Insights from MCF-7 Studies : Further investigations revealed that the compound could induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

To understand the efficacy and specificity of this compound, it can be compared with other phenoxyacetamides:

| Compound Name | Target Activity | Notable Effects |

|---|---|---|

| 2-Phenoxyacetamide | Monoamine oxidase inhibition | Potential antidepressant properties |

| 2-(4-methoxyphenoxy)acetamide | Anticancer activity | Inhibitory effects on tumor growth |

| 2-(4-chlorophenoxy)acetamide | Antimicrobial properties | Effective against bacterial strains |

Propiedades

IUPAC Name |

N-[(3-methylphenyl)carbamothioyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-12-6-5-7-13(10-12)17-16(21)18-15(19)11-20-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZFDBXAIMFVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.